![molecular formula C21H26N2O2 B247924 1-(3-Methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247924.png)
1-(3-Methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPDP or 4'-MeO-PMDP and has been found to have a range of interesting properties that make it useful for various research purposes.
Wirkmechanismus
The mechanism of action of MPDP is not yet fully understood, but it is believed to involve the binding of the compound to certain receptors in the brain. These receptors are thought to play a role in regulating various physiological processes, including mood, appetite, and sleep.
Biochemical and Physiological Effects:
MPDP has been found to have a range of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitters in the brain. This may help researchers better understand the underlying mechanisms of various neurological disorders and could potentially lead to the development of new treatments for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPDP in lab experiments is its ability to selectively bind to certain receptors in the brain. This makes it a useful tool for studying the underlying mechanisms of various neurological disorders. However, one of the limitations of using MPDP in lab experiments is that it is still a relatively new compound, and much more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are many potential future directions for research involving MPDP. One area of interest is the development of new treatments for neurological disorders based on the compound's ability to modulate certain neurotransmitters in the brain. Another potential direction for research is the development of new tools for studying the brain, including the use of MPDP as a tracer for imaging studies. Overall, MPDP is a promising compound that has the potential to make a significant impact on scientific research in the coming years.
Synthesemethoden
The synthesis of MPDP involves several steps, including the reaction of 4-methylphenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(3-methylbenzyl)piperazine to form the desired product, which can be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
MPDP has been found to have a range of potential applications in scientific research. One of the most interesting areas of research involving MPDP is its potential use as a tool for studying the brain. MPDP has been shown to bind to certain receptors in the brain, which may help researchers better understand the mechanisms underlying various neurological disorders.
Eigenschaften
Produktname |
1-(3-Methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine |
---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-(4-methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-17-6-8-20(9-7-17)25-16-21(24)23-12-10-22(11-13-23)15-19-5-3-4-18(2)14-19/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI-Schlüssel |
SVANTHDCBDQSHG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC(=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.